molecular formula C15H24O3 B1257353 Bisacurone CAS No. 120681-81-4

Bisacurone

Cat. No.: B1257353
CAS No.: 120681-81-4
M. Wt: 252.35 g/mol
InChI Key: QJOWFYQIUZMPRY-NEBZKDRISA-N
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Description

Bisacurone is a naturally occurring sesquiterpene compound with the molecular formula C₁₅H₂₄O₃. It is primarily isolated from the rhizomes of turmeric (Curcuma longa), a plant widely known for its culinary and medicinal uses. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anti-metastatic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bisacurone can be achieved through several methods, although it is most commonly extracted from natural sources. One synthetic route involves the cyclization of a precursor compound under acidic conditions, followed by oxidation and reduction steps to form the desired sesquiterpene structure. The reaction conditions typically involve:

    Cyclization: Using an acid catalyst such as sulfuric acid or hydrochloric acid.

    Oxidation: Employing oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from turmeric rhizomes. The process involves:

Chemical Reactions Analysis

Types of Reactions

Bisacurone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxygenated derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can yield alcohol derivatives. Sodium borohydride is often used as a reducing agent.

    Substitution: this compound can participate in substitution reactions, particularly at the carbonyl group, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions include oxygenated derivatives, alcohols, and substituted this compound compounds, each with potentially unique biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism by which bisacurone exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Bisacurone can be compared with other sesquiterpenes such as curcumin, ar-turmerone, and zingiberene. While all these compounds share a common origin from turmeric, this compound is unique due to its specific molecular structure and distinct biological activities.

Similar Compounds

This compound stands out for its combined anti-inflammatory, antioxidant, and anti-metastatic properties, making it a compound of significant interest in scientific research and industrial applications.

Properties

IUPAC Name

(6S)-6-[(1R,4S,5S)-4,5-dihydroxy-4-methylcyclohex-2-en-1-yl]-2-methylhept-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c1-10(2)7-13(16)8-11(3)12-5-6-15(4,18)14(17)9-12/h5-7,11-12,14,17-18H,8-9H2,1-4H3/t11-,12+,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOWFYQIUZMPRY-NEBZKDRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C=C(C)C)C1CC(C(C=C1)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)C=C(C)C)[C@H]1C[C@@H]([C@@](C=C1)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501336136
Record name Bisacurone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120681-81-4
Record name Bisacurone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120681814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisacurone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BISACURONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA836UFA35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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